4-chloro-1-(propan-2-yl)piperidine
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Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound “4-chloro-1-(propan-2-yl)piperidine” is a derivative of piperidine.
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .Molecular Structure Analysis
The molecular structure of piperidine derivatives is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific structure of “4-chloro-1-(propan-2-yl)piperidine” is not available in the retrieved papers.Chemical Reactions Analysis
Piperidine derivatives are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific chemical reactions involving “4-chloro-1-(propan-2-yl)piperidine” are not mentioned in the retrieved papers.Mechanism of Action
The mechanism of action of piperidine derivatives varies depending on their specific structure and application. For instance, Piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals . The specific mechanism of action of “4-chloro-1-(propan-2-yl)piperidine” is not available in the retrieved papers.
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-1-(propan-2-yl)piperidine involves the reaction of 4-chloropiperidine with propan-2-ol in the presence of a strong acid catalyst to form the desired product.", "Starting Materials": [ "4-chloropiperidine", "propan-2-ol", "strong acid catalyst" ], "Reaction": [ "Add 4-chloropiperidine to a reaction flask", "Add propan-2-ol to the reaction flask", "Add a strong acid catalyst to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] } | |
CAS RN |
5570-80-9 |
Product Name |
4-chloro-1-(propan-2-yl)piperidine |
Molecular Formula |
C8H16ClN |
Molecular Weight |
161.7 |
Purity |
95 |
Origin of Product |
United States |
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